3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO4. It is a derivative of phenylalanine, an amino acid, and contains both amino and hydroxyl functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that it may inhibit the production of prostaglandin e2 , a lipid compound that plays a role in inflammation and fever.
Biochemical Pathways
It is a metabolite produced by the gut microbiota from dietary polyphenols , which are known to affect various biochemical pathways related to inflammation, oxidative stress, and metabolic diseases.
Pharmacokinetics
The pharmacokinetic profile of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid has been studied in Sprague-Dawley rats . After oral administration, it was detected in the bloodstream within 15 minutes, indicating rapid absorption. It was also found in various organs, suggesting wide tissue distribution .
Result of Action
It is suggested to have high antioxidant activity and may contribute to the health benefits of dietary polyphenols .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in its production from dietary polyphenols . Furthermore, its stability and efficacy may be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the substitution reaction starting from benzyl alcohol. The benzyl alcohol undergoes a reaction with bromoacetone to introduce a propanone group. The resulting product is then reacted with p-toluenesulfonic acid to form the corresponding p-toluenesulfonate ester. This ester is further reacted with ethylene glycol to form the ethylene glycol ester of p-toluenesulfonate .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic reduction processes. For example, the catalytic reduction of the corresponding unsaturated acid using palladium on charcoal and hydrogen gas can yield this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.
Scientific Research Applications
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
3-(3-Methoxyphenyl)propionic acid: This compound is similar but lacks both the hydroxyl and amino groups.
Uniqueness
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit more diverse biological effects compared to its analogs.
Properties
IUPAC Name |
3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHRWQFARWHIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477481 |
Source
|
Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129042-81-5 |
Source
|
Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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